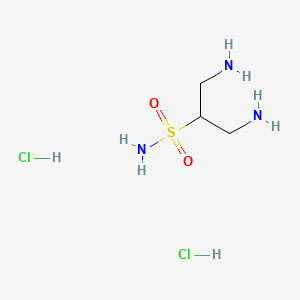

1,3-Diaminopropane-2-sulfonamidedihydrochloride

CAS No.:

Cat. No.: VC18152161

Molecular Formula: C3H13Cl2N3O2S

Molecular Weight: 226.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H13Cl2N3O2S |

|---|---|

| Molecular Weight | 226.13 g/mol |

| IUPAC Name | 1,3-diaminopropane-2-sulfonamide;dihydrochloride |

| Standard InChI | InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |

| Standard InChI Key | GFNMXKIDZQHALV-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CN)S(=O)(=O)N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,3-Diaminopropane-2-sulfonamidedihydrochloride is a dihydrochloride salt derived from the parent sulfonamide compound. Its molecular formula is C₃H₁₃Cl₂N₃O₂S, with a molecular weight of 226.1252 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for the base structure is 1,3-diaminopropane-2-sulfonamide, with the dihydrochloride designation indicating the presence of two protonated amine groups bound to chloride counterions.

The compound’s SMILES notation, NCC(S(=O)(=O)N)CN.Cl.Cl, reveals a central propane backbone with amino groups at positions 1 and 3, a sulfonamide moiety at position 2, and two hydrochloride groups . This configuration distinguishes it from related structures such as 1,3-diaminopropane-2-sulfonic acid (CAS 56892-15-0), which features a sulfonic acid group instead of a sulfonamide .

Structural Analysis and Conformational Properties

X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous sulfonamide compounds suggest that the 1,3-diaminopropane backbone adopts a boat conformation in solution, positioning the sulfonamide and amine groups in pseudoaxial orientations . This conformation is critical for interactions with biological targets, as demonstrated in studies of glycine transporter-1 (GlyT-1) inhibitors featuring similar 1,3-diaminopropane-2-sulfonamide scaffolds . Computational models further indicate that the sulfonamide group participates in hydrogen bonding with receptor residues, while the protonated amines enhance solubility and bioavailability via ionic interactions .

Table 1: Key Physicochemical Properties of 1,3-Diaminopropane-2-sulfonamidedihydrochloride

Synthetic Pathways and Optimization

Historical Synthesis Approaches

Pharmacological and Biochemical Applications

Table 2: Comparative Pharmacokinetic Profiles of Related Sulfonamides

Future Directions and Research Gaps

Despite its promising structural features, 1,3-diaminopropane-2-sulfonamidedihydrochloride remains understudied. Key areas for future investigation include:

-

In vitro receptor binding assays: To quantify affinity for GlyT-1, D1, and related targets.

-

In vivo toxicology studies: To establish safe dosing ranges and identify potential off-target effects.

-

Formulation optimization: Addressing challenges in solubility and stability for parenteral administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume